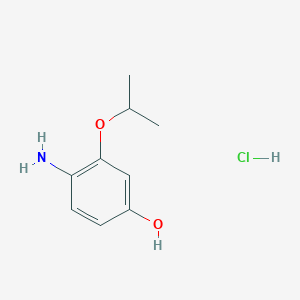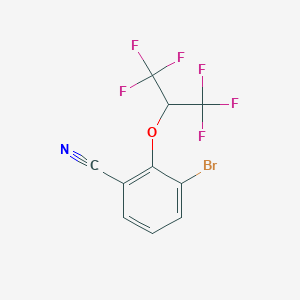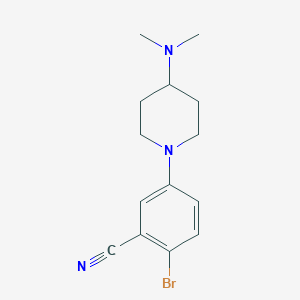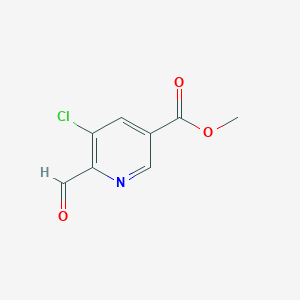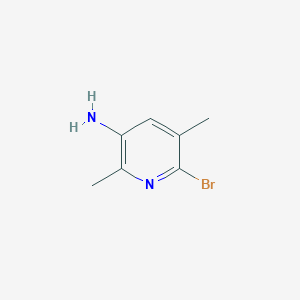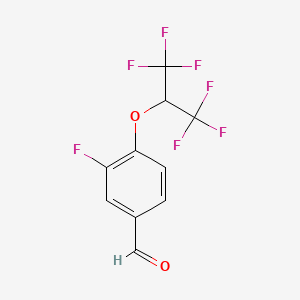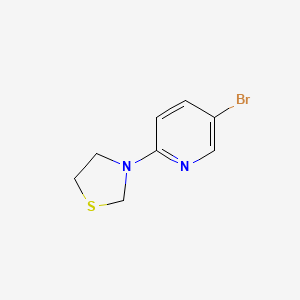![molecular formula C6H5N3O B1445918 [1,2,4]Triazolo[1,5-a]pyridin-5-ol CAS No. 1824144-99-1](/img/structure/B1445918.png)
[1,2,4]Triazolo[1,5-a]pyridin-5-ol
Descripción general
Descripción
“[1,2,4]Triazolo[1,5-a]pyridin-5-ol” is a chemical compound with the CAS Number: 1824144-99-1 . It has a molecular weight of 135.13 .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines, including “this compound”, has been classified according to the types of reagents used . A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . For this purpose, oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI were used .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H5N3O/c10-6-3-1-2-5-7-4-8-9(5)6/h1-2,4H,3H2 .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Cardiovascular Applications
[1,2,4]Triazolo[1,5-a]pyridin-5-ol and its derivatives have been studied for their cardiovascular effects. Notably, derivatives such as 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines have been explored as inhibitors of cyclic AMP phosphodiesterase, showing potential as cardiovascular agents. These compounds have demonstrated significant increases in cardiac output in animal models, indicating their potential for clinical evaluation as cardiovascular drugs (Nevinson et al., 1982).
Anti-Inflammatory and Analgesic Properties
Derivatives of this compound have been synthesized with potential anti-inflammatory properties. For instance, 5-amino-6,8-dicyano-1H-[1,2,4]triazolo[1,5-a]pyridin-4-ium-2-thiolate compounds have shown considerable anti-inflammatory activities, with some demonstrating significant inhibition of PGE2, a pro-inflammatory enzyme. These findings highlight their potential as new anti-inflammatory agents (Girgis & Barsoum, 2009).
Antidepressant Activities
The compound class has also been investigated for antidepressant properties. Studies on 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives have shown that certain compounds exhibit significant antidepressant activity, as evidenced by behavioral tests in animal models. These findings are supported by molecular docking studies, suggesting interactions with the 5-HT1A receptor, a known target in the treatment of depression (Wang et al., 2019).
Anticonvulsant Activities
There has been research into the anticonvulsant properties of this compound derivatives. Novel derivatives like 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine have been synthesized and evaluated for their efficacy in in vivo anticonvulsant models. Certain derivatives have shown promising results, indicating their potential use in treating seizure disorders (Wang et al., 2015).
Safety and Hazards
The safety information for “[1,2,4]Triazolo[1,5-a]pyridin-5-ol” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mecanismo De Acción
Target of Action
The primary targets of [1,2,4]Triazolo[1,5-a]pyridin-5-ol are diverse and include RORγt, PHD-1, JAK1, and JAK2 . These targets play crucial roles in various biological processes. For instance, RORγt is a nuclear receptor that plays a key role in the differentiation of Th17 cells, which are involved in autoimmune diseases . JAK1 and JAK2 are members of the Janus kinase family, which are involved in cytokine receptor-mediated intracellular signal transduction .
Mode of Action
This compound interacts with its targets by acting as an inhibitor . It binds to these proteins and prevents them from performing their normal function, thereby modulating the biological processes they are involved in .
Biochemical Pathways
The inhibition of these targets by this compound affects several biochemical pathways. For instance, the inhibition of RORγt can modulate the differentiation of Th17 cells, potentially impacting the development of autoimmune diseases . The inhibition of PHD-1 can affect the regulation of HIF, thereby influencing cellular responses to hypoxia . The inhibition of JAK1 and JAK2 can disrupt cytokine receptor-mediated signal transduction, affecting various cellular functions .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific target and biological process being modulated. For instance, the inhibition of RORγt could potentially lead to a decrease in Th17 cell differentiation, which could have implications for autoimmune diseases . Similarly, the inhibition of PHD-1 could affect cellular responses to hypoxia .
Análisis Bioquímico
Biochemical Properties
[1,2,4]Triazolo[1,5-a]pyridin-5-ol plays a crucial role in several biochemical reactions. It has been found to interact with a variety of enzymes, proteins, and other biomolecules. Notably, this compound acts as an inhibitor for enzymes such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are involved in cell signaling pathways . Additionally, this compound has been shown to inhibit prolyl hydroxylase domain-containing protein 1 (PHD-1), which plays a role in the regulation of hypoxia-inducible factors . These interactions highlight the compound’s potential in modulating biochemical pathways and its therapeutic relevance.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to act as an inverse agonist for the retinoic acid-related orphan receptor gamma t (RORγt), which is involved in the differentiation of T-helper 17 cells . By modulating this pathway, this compound can impact immune responses and inflammation. Furthermore, its inhibitory effects on JAK1 and JAK2 can alter cytokine signaling, affecting cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active sites of enzymes such as JAK1, JAK2, and PHD-1, inhibiting their activity . This inhibition leads to downstream effects on cell signaling pathways and gene expression. For example, the inhibition of JAK1 and JAK2 disrupts the signaling cascade initiated by cytokines, ultimately affecting the transcription of genes involved in cell growth and immune responses . Additionally, the inhibition of PHD-1 stabilizes hypoxia-inducible factors, which can influence cellular responses to low oxygen conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can maintain its inhibitory effects on target enzymes and cellular pathways, suggesting its potential for sustained therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and modulate cellular pathways without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and disruption of normal cellular functions . These findings highlight the importance of determining optimal dosage ranges for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized by enzymes in the liver, where it undergoes various biotransformation processes . These processes include oxidation, reduction, and conjugation reactions, which facilitate the compound’s elimination from the body . Additionally, this compound can interact with cofactors such as nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD), influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, depending on its interactions with intracellular proteins and organelles . These interactions can influence the compound’s localization and its overall bioavailability within the cell .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with target enzymes and transcription factors . Post-translational modifications, such as phosphorylation and ubiquitination, can also affect the compound’s localization and stability . These modifications may direct this compound to specific cellular compartments, enhancing its ability to modulate biochemical pathways and cellular processes .
Propiedades
IUPAC Name |
3H-[1,2,4]triazolo[1,5-a]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-3-1-2-5-7-4-8-9(5)6/h1-4H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZDBLJUNZKOCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N2C(=C1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



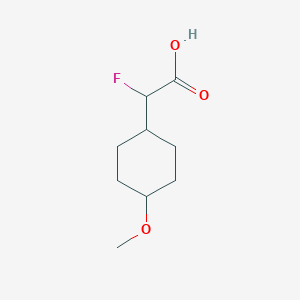
![3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride](/img/structure/B1445836.png)
![2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1445838.png)
![2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1445839.png)
